molecular formula C15H13ClO3S B14315835 1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene CAS No. 110261-02-4

1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene

Cat. No.: B14315835
CAS No.: 110261-02-4
M. Wt: 308.8 g/mol
InChI Key: DONKEEJIPALTIF-UHFFFAOYSA-N
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Description

1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene is an organic compound that features a benzene ring substituted with a chloro group and a sulfonyl group linked to a prop-2-en-1-yloxy moiety

Preparation Methods

The synthesis of 1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the following steps:

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonyl group can act as an electrophile, while the prop-2-en-1-yl group can participate in nucleophilic attacks . These interactions can lead to the formation of various intermediates and products, influencing the compound’s biological and chemical activities.

Comparison with Similar Compounds

1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene can be compared with similar compounds such as:

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the chloro, sulfonyl, and prop-2-en-1-yl groups in this compound makes it distinct and valuable for specific research and industrial purposes.

Properties

CAS No.

110261-02-4

Molecular Formula

C15H13ClO3S

Molecular Weight

308.8 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-prop-2-enoxybenzene

InChI

InChI=1S/C15H13ClO3S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10H,1,11H2

InChI Key

DONKEEJIPALTIF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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